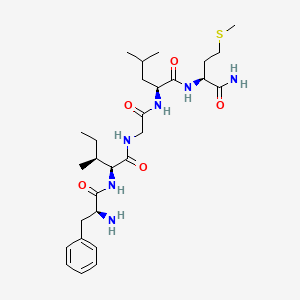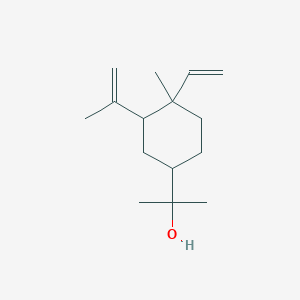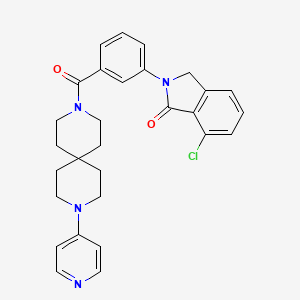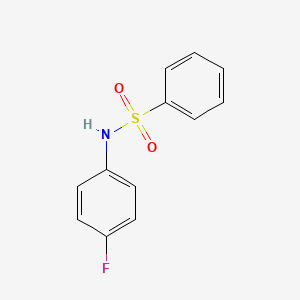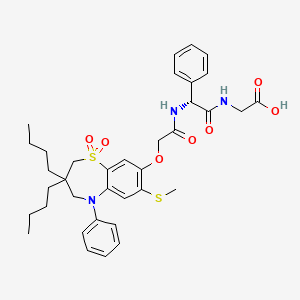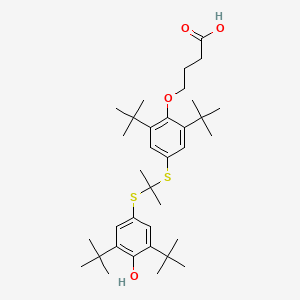
依沙列酮
描述
Esaxerenone is under investigation in clinical trial NCT02722265 (Long-term Study of CS-3150 as Monotherapy or in Combination With Other Antihypertensive Drug in Japanese Patients With Essential Hypertension).
科学研究应用
高血压管理
依沙列酮是一种选择性非甾体类盐皮质激素受体拮抗剂,已在日本获批用于治疗高血压 。它以高口服生物利用度和高分布容积而闻名。作为降压药,它可以单独使用或作为辅助治疗。 它的疗效不仅体现在降低血压,而且还体现在提供肾脏保护作用,这使其比其他降压药物具有显著优势 .
肾脏保护作用
依沙列酮的肾脏保护作用在患有糖尿病肾病的患者中尤其明显。 它在减少甚至缓解蛋白尿方面显示出前景,蛋白尿是糖尿病肾病高血压患者的常见问题 。 这种作用与其降压能力无关,突出了其作为肾脏保护的靶向治疗的潜力 .
心血管疾病预防
依沙列酮在降低心血管事件发生率方面显示出潜力。 这对患有慢性肾脏病和糖尿病的个人尤其重要,他们发生心血管疾病的风险明显更高 。 它通过抑制特定信号通路,如趋化因子和 PI3K-Akt 信号通路,来保护糖尿病心肌病的作用正在研究中 .
药物相互作用研究
依沙列酮的代谢涉及细胞色素 P450 酶 CYP3A4 和 CYP3A5,它主要在肝脏代谢后以粪便排出 。了解其药物相互作用概况对于安全给药至关重要,尤其是在高血压和糖尿病等慢性疾病的多种药物治疗情况下。
安全性及不良反应
依沙列酮的安全性概况是一个重要的研究领域,因为它与甾体类盐皮质激素受体拮抗剂相比,内分泌不良反应最小。 高钾血症是类似药物的一个问题,在使用依沙列酮时并不常见,可以通过剂量滴定和监测来管理 。这使其成为长期管理慢性疾病的理想选择。
作用机制
Target of Action
Esaxerenone acts as a highly selective silent antagonist of the mineralocorticoid receptor (MR) . The MR is the receptor for aldosterone, a hormone that plays a crucial role in electrolyte balance and blood pressure regulation . Esaxerenone has greater than 1,000-fold selectivity for this receptor over other steroid hormone receptors .
Mode of Action
Esaxerenone interacts with its primary target, the MR, by binding to it with high affinity . This binding prevents the activation of the MR by aldosterone, thereby inhibiting the downstream effects of aldosterone . This mode of action is what classifies esaxerenone as a mineralocorticoid receptor antagonist .
Biochemical Pathways
Esaxerenone’s action on the MR affects several biochemical pathways. One of the key pathways influenced by esaxerenone is the chemokine and PI3K-Akt signaling pathway . By inhibiting the MR, esaxerenone can modulate these pathways, leading to various downstream effects .
Pharmacokinetics
Esaxerenone exhibits favorable pharmacokinetic properties. It has high oral bioavailability and a large volume of distribution . After oral administration, esaxerenone is primarily metabolized in the liver by CYP3A4 and CYP3A5 cytochrome isoforms and conjugated with glucuronic acid . It is then mostly excreted in feces . Due to its relatively long half-life and high affinity for the MR, esaxerenone is administered once daily and in low absolute doses .
Result of Action
The molecular and cellular effects of esaxerenone’s action are significant. It has been shown to have antihypertensive effects , whether given alone or as add-on therapy . These effects are accompanied by a renoprotective action , which is currently being further investigated in clinical trials .
生化分析
Biochemical Properties
Esaxerenone plays a crucial role in biochemical reactions by selectively binding to mineralocorticoid receptors, thereby inhibiting the effects of aldosterone. This interaction prevents the activation of pathways that lead to sodium retention, potassium excretion, and water retention, which are key factors in hypertension. Esaxerenone is primarily metabolized in the liver by cytochrome P450 isoforms CYP3A4 and CYP3A5, and it is excreted mainly in bile .
Cellular Effects
Esaxerenone exerts significant effects on various cell types, particularly those involved in the cardiovascular and renal systems. By blocking mineralocorticoid receptors, esaxerenone reduces the expression of genes involved in sodium and water retention, leading to decreased blood pressure. Additionally, esaxerenone has been shown to inhibit inflammatory pathways and reduce fibrosis in renal cells, contributing to its renoprotective effects .
Molecular Mechanism
The molecular mechanism of esaxerenone involves its high-affinity binding to mineralocorticoid receptors, which prevents aldosterone from exerting its effects. This binding inhibits the transcription of aldosterone-responsive genes, leading to reduced sodium reabsorption and potassium excretion. Esaxerenone also modulates the activity of various signaling pathways, including those involved in inflammation and fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, esaxerenone has demonstrated stability and sustained efficacy over time. Studies have shown that esaxerenone maintains its antihypertensive effects with once-daily dosing, and its long half-life supports its use in chronic conditions. Long-term studies have indicated that esaxerenone continues to provide renoprotective benefits without significant degradation or loss of efficacy .
Dosage Effects in Animal Models
In animal models, the effects of esaxerenone vary with different dosages. At therapeutic doses, esaxerenone effectively reduces blood pressure and provides renoprotective effects. At higher doses, there is a risk of hyperkalemia, which necessitates careful monitoring of serum potassium levels. Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Esaxerenone is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes CYP3A4 and CYP3A5. These enzymes facilitate the oxidative metabolism of esaxerenone, leading to its conjugation with glucuronic acid and subsequent excretion in feces. The metabolic pathways of esaxerenone are crucial for its clearance and overall pharmacokinetics .
Transport and Distribution
Esaxerenone is transported and distributed within cells and tissues through various mechanisms. It has a large volume of distribution, indicating extensive tissue uptake. Esaxerenone interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues, such as the kidneys and cardiovascular system .
Subcellular Localization
The subcellular localization of esaxerenone is primarily within the cytoplasm, where it binds to mineralocorticoid receptors. This localization is essential for its activity, as it allows esaxerenone to effectively inhibit aldosterone signaling. Post-translational modifications and targeting signals may also play a role in directing esaxerenone to specific cellular compartments, enhancing its therapeutic effects .
属性
IUPAC Name |
1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNHVJANRODGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336896 | |
| Record name | Esaxerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632006-28-0 | |
| Record name | Esaxerenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632006280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esaxerenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Esaxerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESAXERENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62TGJ04A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Esaxerenone?
A1: Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) blocker. [, , , , , , , , , ] It exerts its therapeutic effects by competitively binding to the MR, inhibiting the binding of aldosterone, a key hormone involved in regulating blood pressure and electrolyte balance. [, , , , , , , , ]
Q2: How does Esaxerenone's binding to the MR differ from other MR antagonists?
A2: X-ray crystallography studies reveal that Esaxerenone interacts with the MR ligand-binding domain in a unique manner. [] This binding induces significant side-chain rearrangements within the receptor, differing from the binding patterns observed with previously studied MR antagonists. [] This distinct interaction is thought to contribute to its high potency and selectivity for the MR. [, ]
Q3: What are the downstream consequences of Esaxerenone's MR antagonism?
A3: By blocking MR activation, Esaxerenone disrupts downstream signaling pathways associated with:
- Sodium and Potassium Homeostasis: Esaxerenone prevents aldosterone-mediated sodium reabsorption and potassium excretion in the kidneys, contributing to its blood pressure-lowering effects. [, , , ]
- Inflammation: Esaxerenone attenuates the inflammatory response in vascular endothelial cells by blocking the tumor necrosis factor-α-induced activation of serum/glucocorticoid-regulated kinase 1 (SGK1). []
- Fibrosis: In animal models of salt-sensitive hypertension and diabetic cardiomyopathy, Esaxerenone treatment reduced cardiac remodeling and fibrosis. [, ]
Q4: What is the absorption and bioavailability of Esaxerenone?
A4: Esaxerenone exhibits high membrane permeability and is rapidly absorbed after oral administration, reaching peak plasma concentrations quickly. [, ] It has high bioavailability, with minimal inter-individual variability in exposure. [, , ]
Q5: How is Esaxerenone metabolized and eliminated from the body?
A5: Esaxerenone undergoes extensive metabolism through multiple pathways, including oxidation, glucuronidation, and hydrolysis. [, ] These diverse metabolic routes minimize the risk of drug-drug interactions. [, , ] The majority of the drug is eliminated through feces, with a smaller percentage excreted in urine. [, ]
Q6: Does renal function impact Esaxerenone's pharmacokinetics?
A6: Due to its minimal urinary excretion, Esaxerenone's plasma exposure remains relatively stable in patients with varying degrees of renal function, including those with moderate renal impairment. [, , , , ] This characteristic makes it a potential treatment option for hypertensive patients with compromised renal function. [, , ]
Q7: What are the primary clinical indications for Esaxerenone?
A7: Esaxerenone is currently approved in Japan for the treatment of hypertension. [, , , , ] Research also highlights its potential benefits in managing other conditions, including:
- Resistant Hypertension: Esaxerenone effectively lowered blood pressure in patients with resistant hypertension, even in cases where other MR antagonists were ineffective. [, , ]
- Diabetic Kidney Disease: Clinical trials demonstrate that Esaxerenone significantly reduces albuminuria in patients with type 2 diabetes and microalbuminuria, indicating a renoprotective effect. [, , , , , ]
- Heart Failure: Preliminary studies suggest that Esaxerenone may improve cardiac function in certain patients with heart failure, potentially by reducing cardiac hypertrophy and fibrosis. [, , ]
Q8: Has Esaxerenone's efficacy been compared to other MR antagonists?
A8: Head-to-head clinical trials show that Esaxerenone demonstrates similar or greater efficacy compared to eplerenone, another MR antagonist, in reducing blood pressure and albuminuria. [, , , ]
Q9: Are there any drug-drug interactions to consider with Esaxerenone?
A10: While Esaxerenone is metabolized through multiple pathways, limiting the risk of drug-drug interactions, caution should still be exercised when co-administering with strong CYP3A4 inhibitors or inducers. [, , ] Close monitoring of serum potassium levels is recommended when Esaxerenone is used concomitantly with other medications known to affect potassium levels. [, ]
Q10: What are the future directions for Esaxerenone research?
A10: Ongoing research focuses on:
- Expanding clinical indications: Investigating the efficacy and safety of Esaxerenone in a wider range of cardiovascular and renal diseases, including heart failure with preserved ejection fraction (HFpEF) and non-diabetic kidney disease. [, ]
- Optimizing treatment strategies: Exploring combination therapies with other antihypertensive and renoprotective agents to maximize efficacy and minimize side effects. [, ]
- Identifying biomarkers: Discovering biomarkers to predict treatment response and identify patients at risk of developing hyperkalemia. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

